5-Cyclohexyl-O-Anisidine
Overview
Description
5-Cyclohexyl-O-Anisidine is an organic compound with the molecular formula C13H19NO It is characterized by a cyclohexyl group attached to an aniline moiety, which is further substituted with a methoxy group at the ortho position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-O-Anisidine typically involves the following steps:
Nitration of Cyclohexylbenzene: Cyclohexylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 5-nitrocyclohexylbenzene.
Reduction of Nitro Group: The nitro group in 5-nitrocyclohexylbenzene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 5-cyclohexylaniline.
Methoxylation: Finally, 5-cyclohexylaniline is reacted with methanol in the presence of a catalyst to introduce the methoxy group, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-O-Anisidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding cyclohexyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Cyclohexyl-O-Anisidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized as a dye intermediate and corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-O-Anisidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyaniline: Lacks the cyclohexyl group, resulting in different chemical and physical properties.
Cyclohexylamine: Lacks the methoxy group, leading to different reactivity and applications.
Aniline: The parent compound without any substituents, used as a reference for comparison.
Uniqueness
Properties
IUPAC Name |
5-cyclohexyl-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCZLEYNQKVVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374115 | |
Record name | 5-cyclohexyl-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-52-6 | |
Record name | 5-Cyclohexyl-2-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206559-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-cyclohexyl-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206559-52-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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